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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecular targets of FNDR-

20123, a potent histone deacetylase (HDAC) inhibitor, in the malaria parasite Plasmodium

falciparum. The information presented herein is intended to support further research and

development efforts in the field of anti-malarial therapeutics.

Core Mechanism of Action
FNDR-20123 exerts its anti-malarial activity by targeting and inhibiting histone deacetylases

(HDACs), enzymes crucial for the epigenetic regulation of gene expression in P. falciparum.[1]

[2] By inhibiting HDACs, FNDR-20123 disrupts the normal acetylation-deacetylation balance of

histone proteins, leading to hyperacetylation. This, in turn, alters chromatin structure and gene

transcription, ultimately resulting in parasite death.[3] The primary target within the parasite is

believed to be PfHDAC1.[3]

Quantitative Efficacy and Selectivity
FNDR-20123 demonstrates potent activity against multiple stages of the P. falciparum lifecycle

and exhibits a favorable selectivity profile against human HDACs. A summary of its in vitro

inhibitory concentrations (IC50) is provided below.
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Target IC50 (nM) Reference

Plasmodium falciparum HDAC 31 [1][4]

Human HDAC (pan) 3 [1][4]

P. falciparum Asexual Blood

Stage
41 - 42 [1][4]

P. falciparum Male

Gametocytes
190 [3][4]

P. falciparum Female

Gametocytes
> 5000 [2][4]

Human HDAC1 25 [1][5]

Human HDAC2 29 [1][5]

Human HDAC3 2 [1][5]

Human HDAC6 11 [1][5]

Human HDAC8 282 [1][5]

In Vitro and In Vivo Activity
FNDR-20123 has demonstrated significant anti-malarial activity in both in vitro and in vivo

models.
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Assay/Model Key Findings Reference

In Vitro Killing Profile

Exhibited a better killing profile

than atovaquone and was

comparable to pyrimethamine.

[2][4]

Multi-Drug Resistant (MDR)

Strains

Similar IC50 values against

sensitive and MDR strains,

suggesting a low risk of cross-

resistance.[2][4]

In Vivo Efficacy (Mouse Model)

Significantly reduced

parasitemia when dosed orally

and subcutaneously.

[2][4]

Safety and Pharmacokinetic Profile
Preclinical studies indicate a promising safety and pharmacokinetic profile for FNDR-20123.

Parameter Result Reference

Microsomal Stability

(human/mouse/rat)
> 75% remaining after 2 hours [2][4]

Plasma Protein Binding

(human)
57% [2][4]

hERG Liability > 100 µM [2][4]

Cytochrome P450 (CYP)

Inhibition

IC50 > 25 µM for tested

isoforms
[2][4]

Cytotoxicity (HepG2 and THP-

1 cell lines)
Negligible [2][4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
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P. falciparum Asexual Blood Stage Assay
The anti-malarial activity of FNDR-20123 against the asexual blood stage of P. falciparum (3D7

strain) was determined as follows:

P. falciparum 3D7 strain was cultured and maintained at 5% hematocrit and 1% parasitemia.

[3]

The parasite culture was treated with serially diluted concentrations of FNDR-20123.

Parasite proliferation was assessed by measuring the amount of double-stranded DNA using

the SYBR Green I assay.[6]

Relative parasite proliferation was calculated by normalizing the fluorescence of compound-

treated wells against a control (e.g., chloroquine-treated) and subtracting the background.[6]

The IC50 value was determined from the dose-response curve.

Gametocyte-Functional Viability Assay
The activity of FNDR-20123 against the sexual stage of the parasite was investigated using a

gametocyte-functional viability assay.[4] This assay assesses the viability and functionality of

male and female gametocytes after drug treatment. The IC50 values were determined for both

male and female gametocytes.[4]

In Vitro Killing Profile Assay
The killing kinetics of FNDR-20123 were compared to standard anti-malarial drugs using the

following protocol:[3][4]

P. falciparum 3D7 strain was treated with FNDR-20123 and standard drugs (atovaquone,

artemisinin, chloroquine, pyrimethamine) at a concentration of 10 times their respective IC50

values.[3][4]

Parasites were treated for 10 hours, and the drug-containing medium was renewed daily.[3]

[4]

Samples of the treated culture were taken every 24 hours for up to 120 hours.[3][4]
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The number of viable parasites at each time point was quantified using a limiting dilution

technique.[3][4]

In Vivo Efficacy in a Mouse Model
The therapeutic efficacy of FNDR-20123 was evaluated in a SCID mouse model of human P.

falciparum malaria:[4]

NODscidIL2Rγnull mice were infected with P. falciparum.[4]

Three days post-infection, mice were treated with an oral dose of FNDR-20123 for four

consecutive days.[4]

Parasitemia was monitored and compared to an infected, untreated control group to

determine the reduction in parasite load.[4]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of FNDR-20123 and the general

workflow for its preclinical evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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